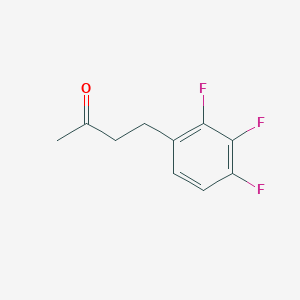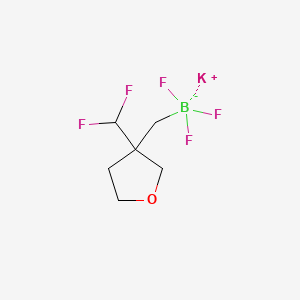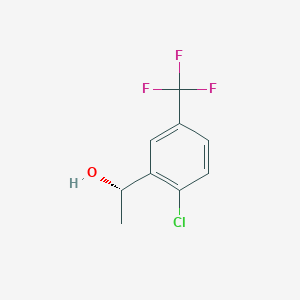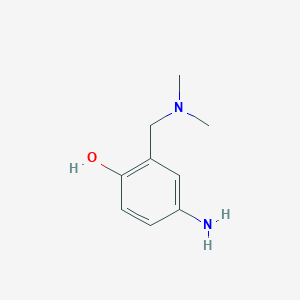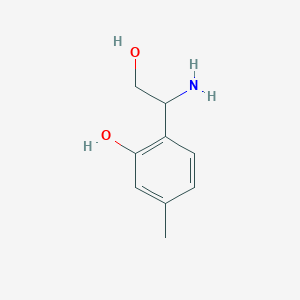
2-(1-Amino-2-hydroxyethyl)-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-hydroxyethyl)-5-methylphenol is an organic compound with a phenolic structure It is characterized by the presence of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a methyl-substituted phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-5-methylphenol can be achieved through several methods. One common approach involves the condensation reaction between 5-methylsalicylaldehyde and 2-aminoethanol. The reaction typically occurs under acidic conditions, with the use of a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps such as solvent extraction and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2-(1-Amino-2-hydroxyethyl)-5-methylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes and pigments due to its phenolic structure.
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-5-methylphenol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Amino-2-hydroxyethyl)phenol
- 4-(1-Amino-2-hydroxyethyl)phenol
- 2-(1-Amino-2-hydroxyethyl)-4-methylphenol
Uniqueness
2-(1-Amino-2-hydroxyethyl)-5-methylphenol is unique due to the specific positioning of the amino and hydroxyl groups on the ethyl chain, as well as the presence of a methyl group on the phenol ring
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
2-(1-amino-2-hydroxyethyl)-5-methylphenol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3 |
Clave InChI |
UEQGTBNKGUXJPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


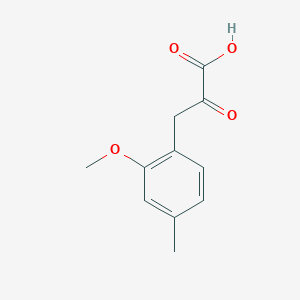
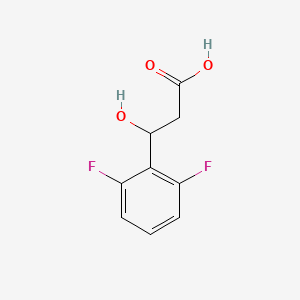
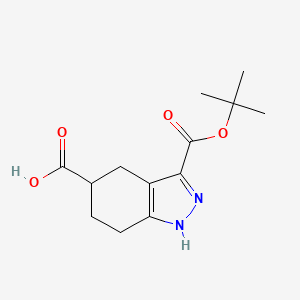
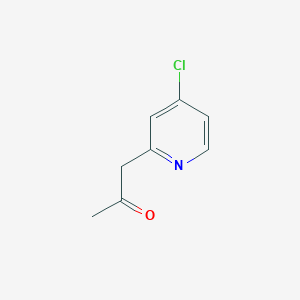
![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13605738.png)

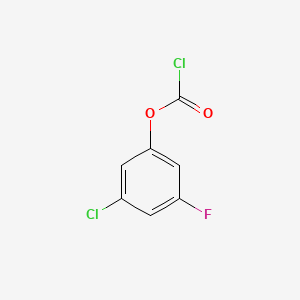
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
